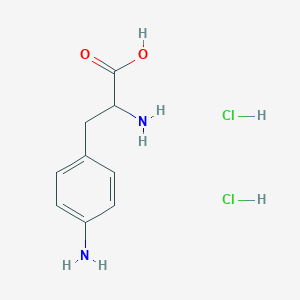

P-Aminophenylalanine dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

P-Aminophenylalanine dihydrochloride is a non-proteinogenic aromatic amino acid. It is a high-value compound with a broad range of applications in various fields. In nature, it occurs as an intermediate in the biosynthesis pathway of chloramphenicol in Streptomyces venezuelae .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: P-Aminophenylalanine dihydrochloride can be synthesized through metabolic grafting of Escherichia coli. The process involves the genetic engineering of E. coli K-12 cells to produce the compound from glycerol as the main carbon source. Genes for 4-amino-4-deoxychorismate synthase, 4-amino-4-deoxychorismate mutase, and 4-amino-4-deoxyprephenate dehydrogenase are cloned and expressed in E. coli .

Industrial Production Methods: In industrial settings, the production of this compound involves fed-batch cultivation in fermenters. By optimizing the flux to the product and improving the supply of precursors, high yields of the compound can be achieved. For example, a titer of 16.7 g/L has been reported in fed-batch fermenter cultivation .

Analyse Chemischer Reaktionen

Types of Reactions: P-Aminophenylalanine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in biocatalytic cascades and artificial enzyme reactions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include sodium periodate for oxidative coupling reactions and various catalytic moieties for synergistic catalysis .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in the presence of sodium periodate, the compound can form antibody-protein conjugates .

Wissenschaftliche Forschungsanwendungen

P-Aminophenylalanine dihydrochloride has numerous applications in scientific research. It is used in the production of antibody conjugates for biomedical applications, where it helps in the specific engagement of targets of interest . Additionally, it is involved in the biosynthesis of antitumor compounds like dnacin B1, where it serves as a precursor for the quinone moiety formation . The compound is also used in the study of artificial enzymes and biocatalytic cascades .

Wirkmechanismus

The mechanism of action of P-Aminophenylalanine dihydrochloride involves its incorporation into proteins and subsequent chemical modification. For instance, it can be incorporated into bacteriophage MS2 capsids and modified with antibodies through oxidative coupling reactions . The compound’s molecular targets and pathways include various biosynthetic gene clusters and aminotransferases involved in its production .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to P-Aminophenylalanine dihydrochloride include other non-proteinogenic aromatic amino acids such as L-phenylalanine, L-tyrosine, and L-tryptophan .

Uniqueness: this compound is unique due to its specific role in the biosynthesis of chloramphenicol and its applications in the production of antibody conjugates and antitumor compounds. Its ability to participate in artificial enzyme reactions and biocatalytic cascades further distinguishes it from other similar compounds .

Eigenschaften

Molekularformel |

C9H14Cl2N2O2 |

|---|---|

Molekulargewicht |

253.12 g/mol |

IUPAC-Name |

2-amino-3-(4-aminophenyl)propanoic acid;dihydrochloride |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H |

InChI-Schlüssel |

WHIVGCGPZWTJOQ-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl.Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3,3-Dimethyl-1-octadecylindol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-1-octadecylindol-1-ium iodide](/img/structure/B12503789.png)

![(4S)-2-[[2-(Diphenylphosphino)phenyl]methyl]-4,5-dihydro-4-(phenylmethyl)oxazole](/img/structure/B12503796.png)

![2-[4-(2-Cyanoeth-1-ene-1-sulfonyl)phenyl]-2-methylpropanoic acid](/img/structure/B12503797.png)

![1-{6-hydroxy-3,6-dimethyl-4-[4-(propan-2-yl)phenyl]-4,5,6,7-tetrahydro-2H-indazol-5-yl}ethanone](/img/structure/B12503805.png)

![2-({5-[(benzylsulfanyl)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B12503810.png)

![N-(2,4-difluorophenyl)-2-{N-[(2-fluorophenyl)methyl]-4-methylbenzenesulfonamido}acetamide](/img/structure/B12503824.png)

![Methyl 5-{[(4-bromophenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12503835.png)

![N-{1-[4-ethyl-5-({2-[(4-iodo-2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}benzamide](/img/structure/B12503837.png)

![N-(9-{9-hydroxy-2,2,4,4-tetraisopropyl-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl}purin-6-yl)benzamide](/img/structure/B12503845.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N-cycloheptyl-N~2~-(4-fluorobenzyl)glycinamide](/img/structure/B12503853.png)

![1-Methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12503864.png)